molecular formula C20H19N3O7 B1263757 Proximicin B

Proximicin B

Katalognummer: B1263757
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: BZMYFWODEQYLTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Proximicin B is a novel aminofuran antibiotic isolated from marine strains of the actinomycete Verrucosispora . It functions as a promising antitumor-antibiotic, demonstrating significant biological activity in research settings . In oncology research, Proximicin B has been shown to induce apoptosis (programmed cell death) in specific human cancer cell lines, including Hodgkin's lymphoma (L1236) and T-cell leukemia (Jurkat J16) . Furthermore, Proximicin B exhibits noteworthy antimicrobial activity against antibiotic-resistant Gram-positive cocci, making it a compound of interest in infectious disease research . It has shown particular efficacy against challenging strains like methicillin-resistant and multidrug-resistant Staphylococcus aureus (e.g., EMRSA-15 and EMRSA-16) at concentrations comparable to some tetracyclines . The characteristic structural element of Proximicin B is its 4-aminofuran-2-carboxylic acid moiety, a hitherto unknown γ-amino acid . This product is intended For Research Use Only (RUO) and is not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H19N3O7

Molekulargewicht

413.4 g/mol

IUPAC-Name

methyl N-[5-[[5-[2-(4-hydroxyphenyl)ethylcarbamoyl]furan-3-yl]carbamoyl]furan-3-yl]carbamate

InChI

InChI=1S/C20H19N3O7/c1-28-20(27)23-14-9-17(30-11-14)19(26)22-13-8-16(29-10-13)18(25)21-7-6-12-2-4-15(24)5-3-12/h2-5,8-11,24H,6-7H2,1H3,(H,21,25)(H,22,26)(H,23,27)

InChI-Schlüssel

BZMYFWODEQYLTK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)NCCC3=CC=C(C=C3)O

Synonyme

proximicin B

Herkunft des Produkts

United States

Biosynthesis, Fermentation, and Advanced Production Methodologies

Microbial Producers and Genetic Determinants

The story of Proximicin B begins deep in the marine environment, where specific strains of bacteria synthesize this complex molecule.

Identification and Characterization of Key Verrucosispora Strains

Proximicin B, along with its structural analogs Proximicin A and C, is produced by the Gram-positive actinomycete Verrucosispora fiedleri MG-37. rsc.orgresearchgate.netresearchgate.net This filamentous bacterium was first isolated from a deep-sea sediment in a Norwegian fjord. researchgate.net Another key producer is Verrucosispora maris AB-18-032, an abyssomicin-producing marine strain from which Proximicin A was also detected. typeset.ionih.govwikipedia.org This strain was isolated from sediments in the Sea of Japan at a depth of 289 meters. mdpi.com The genus Verrucosispora is recognized as a promising source of novel, bioactive secondary metabolites. typeset.ionih.gov

Table 1: Key Microbial Producers of Proximicins

Strain NameSpeciesIsolation SourceProduced Proximicins
MG-37Verrucosispora fiedleriNorwegian fjord sedimentA, B, C rsc.orgresearchgate.nettypeset.io
AB-18-032Verrucosispora marisSea of Japan sedimentA typeset.ionih.govwikipedia.org
MS100047Verrucosispora sp.South China Sea sedimentB nih.gov
FIM060022Verrucosispora sp.Not specifiedA nih.gov
SCSIO 40062Verrucosispora sp.Not specifiedB, C researchgate.net

Putative Biosynthetic Gene Clusters and Non-Ribosomal Peptide Synthetase (NRPS) Systems

The biosynthesis of Proximicin B is attributed to a putative biosynthetic gene cluster (BGC) that encodes for a non-ribosomal peptide synthetase (NRPS) system. nih.gov NRPSs are large, multi-modular enzymes that synthesize peptides without the use of ribosomes. nih.govbiorxiv.org Each module in an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govbiorxiv.org The core structure of proximicins, 4-amino-furan-2-carboxylic acid, is a unique γ-amino acid that is a key indicator of this non-ribosomal biosynthetic pathway. typeset.ionih.govcapes.gov.br

Genomic analysis of Verrucosispora sp. strain MS100047, a known producer of Proximicin B, revealed the presence of 18 putative secondary metabolite gene clusters, including loci for both polyketide synthase (PKS) and NRPS, consistent with the production of abyssomicins and proximicins, respectively. nih.gov Similarly, the draft genome of Verrucosispora sp. strain FIM060022, which produces Proximicin A, also contains predicted biosynthetic gene clusters for these compounds. nih.gov These findings strongly support the role of NRPS systems in the assembly of the proximicin backbone.

Fermentation and Isolation Techniques

Bringing Proximicin B from the microbe to the lab bench requires careful optimization of culture conditions and sophisticated separation methods.

Optimization of Culture Conditions for Enhanced Production

The production of Proximicin B is achieved through controlled fermentation of the producing Verrucosispora strains. While specific details for optimizing Proximicin B production are not extensively published, general strategies for enhancing secondary metabolite production in actinomycetes are applicable. These often involve a multi-step approach, starting with single-factor experiments to identify optimal carbon and nitrogen sources, as well as inorganic salts. tandfonline.com This is typically followed by statistical methods like the Plackett-Burman design to screen for the most significant factors, and response surface methodology (RSM) to determine the optimal concentrations and conditions. tandfonline.com For instance, in the production of other actinomycete-derived antibiotics like rifamycin (B1679328) B, fed-batch cultivation strategies have been successfully employed to increase yield by feeding nutrients during the fermentation process. internationalscholarsjournals.com Overexpression of phosphopantetheinyl transferase (PPtase) genes, which are crucial for the activation of NRPS and PKS enzymes, has also been shown to increase the production of proximicin derivatives in Verrucosispora sp. SCSIO 40062. researchgate.net

Analytical and Preparative Isolation Strategies for Proximicin B

The isolation of Proximicin B from the fermentation broth is a critical step. A common initial step involves a bioassay-guided fractionation of the crude extract. nih.gov This allows researchers to track the desired bioactive compound through various separation stages. The isolation process for proximicins from the culture filtrate of Verrucosispora sp. MG-37 involved adsorption to Amberlite XAD-16 resin, followed by elution with methanol (B129727) and subsequent purification steps using various chromatographic techniques. These techniques include column chromatography on silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC) to yield the pure proximicins.

Synthetic Biology and Genetic Engineering Approaches for Biosynthesis

Modern molecular techniques offer powerful tools to enhance the production of Proximicin B and to generate novel analogs. Genetic engineering of the producing strains holds significant promise for improving yields. uva.es For example, modifying regulatory genes within the biosynthetic gene cluster or overexpressing key enzymes can lead to increased production. frontiersin.org

Furthermore, the principles of synthetic biology can be applied to create new proximicin derivatives. uva.es By manipulating the NRPS modules, for instance by swapping domains or modules from different biosynthetic pathways, it is possible to incorporate different amino acid building blocks, leading to the generation of novel proximicin analogs with potentially improved or different biological activities. This approach of "combinatorial biosynthesis" has been successfully used for other complex natural products. frontiersin.org The overexpression of PPtase genes in Verrucosispora sp. SCSIO 40062 is a prime example of how genetic engineering can lead to the production of new proximicin derivatives, namely proximicins F and G, and diproximicin A. researchgate.net

Metabolomic Profiling and Identification in Microbial Systems

The identification of Proximicin B and its analogs within the complex chemical milieu of microbial fermentation broths relies heavily on advanced analytical techniques. Metabolomic profiling, a comprehensive analysis of the small-molecule metabolites in a biological sample, is crucial for detecting and structurally elucidating these novel compounds. The primary methodologies employed for the identification of Proximicin B from its microbial producers, predominantly actinomycetes of the genus Verrucosispora, are liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.govnih.gov

The initial detection and isolation of the proximicin family, including Proximicin B, from the marine actinomycete Verrucosispora strain MG-37 involved monitoring the culture filtrate extract using High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This chromatographic separation technique allows for the resolution of individual compounds from the crude extract. In the case of Verrucosispora strain MG-37, HPLC analysis of the culture filtrate after 96 hours of fermentation revealed a family of structurally related metabolites, which were subsequently identified as Proximicins A, B, and C. researchgate.net

For definitive structural elucidation, a combination of mass spectrometry and NMR spectroscopy is indispensable. springernature.comnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This technique was instrumental in confirming the molecular formula of Proximicin B and its congeners isolated from Verrucosispora sp. SCSIO 40062. researchgate.net

Following mass determination, one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are used to piece together the molecule's precise atomic structure. springernature.comnih.gov Techniques such as 1H NMR and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, while 2D NMR experiments (like COSY and HMBC) reveal connectivity between atoms, ultimately allowing for the complete structural assignment of the complex furan-containing core of the proximicins. researchgate.netresearchgate.net

Metabolomic approaches have also been applied in bioassay-guided isolation efforts. In a study on Verrucosispora sp. strain MS100047, crude extracts were first tested for biological activity (in this case, anti-MRSA and anti-TB activity). nih.gov The active extracts were then subjected to chromatographic separation and spectroscopic analysis, leading to the identification of Proximicin B as one of the bioactive constituents. nih.gov This highlights how metabolomics serves not only to identify known compounds but also to discover new natural products with valuable biological functions.

Interestingly, metabolomic analysis has also identified Proximicin B in other bacterial genera under specific conditions. A study involving the co-aggregation of Listeria monocytogenes and Ralstonia insidiosa found that R. insidiosa produced Proximicin B under nutrient-poor conditions, suggesting its potential role in inter-species interactions. semanticscholar.org

The table below summarizes key research findings related to the identification of Proximicin B in microbial systems.

Microbial Strain Analytical Methods Used Identified Proximicin Analogs Key Findings
Verrucosispora sp. MG-37HPLC, Mass Spectrometry, 2D NMR SpectroscopyProximicin A, B, CFirst isolation and structural elucidation of the proximicin family. nih.govresearchgate.netresearchgate.net
Verrucosispora sp. MS100047Bioassay-guided isolation, Chromatographic separation, Spectroscopic analysisProximicin BIdentified as a significant anti-MRSA and anti-tubercular agent from the crude extract. nih.gov
Verrucosispora sp. SCSIO 40062HRESIMS, 1D and 2D NMR SpectroscopyProximicin B, C, F, G, Diproximicin AIdentification of known and new proximicin analogs through overexpression of phosphopantetheinyl transferase genes. researchgate.net
Ralstonia insidiosaMetabolomicsProximicin BIdentified as a metabolite produced under nutrient-poor conditions during co-culture with L. monocytogenes. semanticscholar.org

Elucidation of Biological Activities and Molecular Mechanisms of Action

Antimicrobial Activity Investigations

Proximicin B has demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria and mycobacteria.

Proximicin B exhibits a significant antibacterial effect against several Gram-positive bacteria. nih.gov

Proximicin B has shown significant efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov One study reported a Minimum Inhibitory Concentration (MIC) value of 3.125 μg/mL for Proximicin B against MRSA. nih.gov Another investigation highlighted its noteworthy activity against several strains of methicillin- and multidrug-resistant Staphylococcus aureus. nih.gov Further research has confirmed its moderate antibacterial activities against Staphylococcus aureus and MRSA. researchgate.net

Bacterial StrainProximicin B MIC (μg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)3.125 nih.gov

The antibacterial activity of Proximicin B extends to other clinically important Gram-positive cocci. It has demonstrated noteworthy activity against Enterococcus faecalis. nih.gov Additionally, studies have reported its moderate antibacterial activities against Bacillus subtilis. researchgate.net

Research has unveiled the anti-tubercular potential of Proximicin B. It has shown significant activity against Mycobacterium bovis BCG with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov Furthermore, it exhibited activity against Mycobacterium tuberculosis with a MIC of 25 μg/mL. nih.gov This was the first report of anti-tubercular activities for the proximicin family of compounds. nih.gov

Mycobacterial StrainProximicin B MIC (μg/mL)Reference
Mycobacterium bovis BCG6.25 nih.gov
Mycobacterium tuberculosis25 nih.gov

While direct comparative studies with specific established antibiotics are limited in the provided results, the data indicates that Proximicin B possesses significant antibacterial properties, particularly against drug-resistant strains like MRSA. nih.govnih.gov The activity of Proximicin B against MRSA and other Gram-positive cocci suggests its potential as a lead compound for the development of new antibiotics. nih.govresearchgate.net

Antibacterial Spectrum against Gram-Positive Bacteria

Antineoplastic and Cytostatic Activity Assessments

In addition to its antimicrobial properties, Proximicin B has demonstrated promising antineoplastic and cytostatic activities. Proximicins, in general, are recognized for their strong cytostatic effects on various human tumor cell lines. researchgate.netnih.gov Specifically, Proximicin B has been shown to induce apoptosis in both Hodgkin's lymphoma (L1236) and T-cell leukemia (Jurkat 16) cell lines. nih.govresearchgate.net

Efficacy in Hodgkin's Lymphoma and T-Cell Leukemia Cell Lines

Proximicin B has shown significant efficacy in inducing cell death in hematological cancer cell lines. researchgate.netrsc.orgnih.gov Specifically, it has been observed to induce apoptosis in both Hodgkin's lymphoma (L1236) and T-cell leukemia (Jurkat 16) cell lines. researchgate.netrsc.orgnih.gov Research has indicated that Proximicin B exhibits a potent lethal effect on these cell lines, with the induction of apoptosis being dose-dependent, particularly after a 48-hour treatment period. aacrjournals.org In contrast, while also effective against Jurkat 16 cells, Proximicin C showed that L1236 cells had a higher resistance to it. aacrjournals.org

Cytostatic Effects on Glioblastoma and Breast Carcinoma Cells

Proximicins, as a class of compounds, exhibit strong cytostatic effects against various human tumor cell lines. researchgate.net While Proximicin C has demonstrated particularly high cytotoxicity against glioblastoma (U-87 MG) and breast carcinoma (MDA-MD-231) cells, Proximicin B's activity against these specific lines is comparatively less pronounced. researchgate.netrsc.orgnih.gov However, the broader family of proximicins, including Proximicin B, are recognized for their potent cytostatic effects on human breast cancer cells (MCF-7). researchgate.net

Inhibition of Gastric Adenocarcinoma and Hepatocellular Carcinoma Cell Growth

Proximicins have demonstrated growth inhibitory activities against gastric adenocarcinoma (AGS) and hepatocellular carcinoma (Hep G2) cell lines. researchgate.netscispace.comwiley-vch.de Specifically, Proximicin B has shown inhibitory effects on the growth of these cancer cells. wiley-vch.de The GI50 values, which represent the concentration required to inhibit cell growth by 50%, highlight this activity.

Table 1: Cytostatic Activities of Proximicin B against Selected Human Tumor Cell Lines

Cell Line Cancer Type GI50 [µM] TGI [µM]
AGS Gastric Adenocarcinoma 3.6 >24.2
HepG2 Hepatocellular Carcinoma 23.0 >24.2
MCF7 Breast Adenocarcinoma 12.1 >24.2

Data sourced from supporting information of a study by Kaiser et al. wiley-vch.de GI50: 50% growth inhibition; TGI: Total growth inhibition.

Induction of Apoptotic Cell Death Pathways

A key mechanism of Proximicin B's anticancer activity is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This has been confirmed through methods such as flow cytometric DNA fragmentation analysis in Hodgkin's lymphoma (L1236) and T-cell leukemia (Jurkat 16) cells. aacrjournals.org The process of apoptosis is a critical pathway for eliminating cancerous cells and is a target for many chemotherapeutic agents. nih.govencyclopedia.pub The induction of apoptosis by Proximicin B is a significant finding in understanding its potential as an anticancer compound.

Modulation of Cell Cycle Regulatory Proteins (e.g., p53, p21)

Proximicins have been shown to activate cell-cycle regulatory proteins that are involved in the transition of cells from the G1 to the S phase. aacrjournals.orgresearchgate.net While the upregulation of p53 and p21 has been more specifically attributed to Proximicin C in gastric adenocarcinoma cells, the family of compounds is known to influence these pathways. rsc.orgnih.gov The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 are crucial for controlling cell cycle progression and inducing cell cycle arrest in response to cellular stress, thereby preventing the proliferation of damaged cells. embopress.orgnih.govresearchgate.netnih.gov

Binding to HER2 Receptors

Molecular docking studies have indicated that Proximicin B has a strong binding affinity for the Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netipsintelligentsia.com In these in silico analyses, Proximicin B, along with Proximicin C, exhibited a high binding affinity to HER2, which was comparable to the known HER2 inhibitor Neratinib and stronger than Talazoparib. researchgate.netipsintelligentsia.com The binding is characterized by strong hydrogen bond and hydrophobic interactions. researchgate.net This suggests a potential mechanism of action for Proximicin B in HER2-positive cancers.

Table 2: Molecular Docking Scores of Proximicins against HER2 Receptor

Compound Vina Score
Proximicin A -8.6
Proximicin B -10
Proximicin C -10
Talazoparib -8.5
Neratinib -10.2

Data from a molecular docking study by Aung et al. researchgate.net A lower vina score indicates a stronger binding affinity.

Molecular Mechanism of Action Investigations

The molecular mechanism of Proximicin B is multifaceted. Its structural similarity to DNA-binding agents like netropsin (B1678217) and distamycin suggests that it may interact with DNA. aacrjournals.org Furthermore, its ability to induce apoptosis points to the activation of intrinsic or extrinsic cell death pathways. researchgate.netnih.gov The binding to the HER2 receptor, as revealed by molecular docking, suggests a role in interfering with growth factor signaling pathways. researchgate.netipsintelligentsia.com Additionally, the modulation of cell cycle proteins like p53 and p21 indicates an impact on the fundamental processes that control cell division and survival. aacrjournals.orgresearchgate.netnih.gov The collective evidence points towards a mechanism that involves the induction of apoptosis, cell cycle arrest, and potential inhibition of key cancer-related signaling pathways.

Identification of Proposed Molecular Targets and Cellular Pathways

Research into the biological activity of Proximicin B has revealed its potent effects on various cancer cell lines. It has been shown to induce apoptosis, or programmed cell death, in both Hodgkin's lymphoma (L1236) and T-cell leukemia (Jurkat 16) cell lines. nih.govresearchgate.netnih.gov Furthermore, it exhibits significant growth inhibitory activity against several human tumor cell lines. researchgate.net

Studies have pointed towards the involvement of specific cellular pathways in Proximicin B's mechanism of action. For instance, it has been observed that proximicins can activate cell-cycle regulatory proteins that are involved in the G1 to S phase transition. researchgate.net In some cancer cell lines, proximicins have been shown to induce the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. mdpi.comrsc.org These proteins play a crucial role in controlling cell cycle progression and inducing apoptosis in response to cellular stress.

The table below summarizes the observed biological activities of Proximicin B in various cancer cell lines.

Cell LineCancer TypeObserved EffectReference(s)
L1236 Hodgkin's lymphomaInduction of apoptosis researchgate.net, nih.gov, nih.gov
Jurkat 16 T-cell leukemiaInduction of apoptosis researchgate.net, nih.gov, nih.gov
AGS Gastric adenocarcinomaGrowth inhibition mdpi.com, scielo.br
Hep G2 Hepatocellular carcinomaGrowth inhibition mdpi.com, scielo.br
U-87 MG GlioblastomaCytotoxicity aacrjournals.org
MDA-MD-231 Breast carcinomaCytotoxicity aacrjournals.org

Application of Chemical Proteomics for Target Identification

To further elucidate the molecular targets of Proximicin B, researchers have turned to chemical proteomics. worldpreclinicalcongress.comnih.govresearchgate.net This powerful approach allows for the identification of proteins that directly interact with a small molecule like Proximicin B within a complex biological system. nih.govmdpi.com By employing techniques such as affinity-enrichment, where the drug molecule is immobilized and used to "fish" for its binding partners, scientists can identify potential protein targets. researchgate.net

While specific chemical proteomics studies exclusively focused on Proximicin B are not extensively detailed in the provided results, the application of these methods to the broader class of proximicins has suggested potential targets. For example, proteomic techniques have implicated Transforming Growth Factor-Beta Receptor 1 (TGFBR1) as a protein potentially involved in the mechanism of action of this class of compounds. researchgate.net The identification of such targets is a critical step in understanding the full spectrum of a drug's activity and potential side effects. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Conformational Analysis and Molecular Modeling

The three-dimensional arrangement of a molecule is critical to its biological function. For Proximicin B and its related compounds, understanding their preferred shapes, or conformations, is key to deciphering their mechanism of action and for the rational design of new, more effective analogues. Researchers employ a combination of experimental techniques and computational modeling to explore the conformational landscape of these molecules.

Computational Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. By simulating the interactions between a drug molecule and its biological target, researchers can predict the potential efficacy of new compounds before they are synthesized, saving time and resources.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Proximicin B, docking studies have been used to explore its potential interactions with various biological targets.

One notable study investigated the binding of proximicins A, B, and C to Human Epidermal Growth Factor Receptor 2 (HER2), a protein implicated in certain types of breast cancer. researchgate.netipsintelligentsia.com Using the CB-Dock web service, it was found that Proximicin B and C have a Vina score of -10, indicating a strong binding affinity for HER2. researchgate.netipsintelligentsia.com This was a stronger predicted binding affinity than that of Proximicin A (-8.6) and the established cancer drug Talazoparib (-8.5), and was comparable to another approved drug, Neratinib (-10.2). researchgate.netipsintelligentsia.com These docking results suggest that Proximicin B and C may exert their cytotoxic effects, at least in part, through the inhibition of HER2. researchgate.netipsintelligentsia.com The interactions predicted by the docking simulations included strong hydrogen bonds and hydrophobic interactions with the HER2 protein. researchgate.netipsintelligentsia.com

Another molecular docking study explored the potential of netropsin (B1678217), a related compound, as an inhibitor of the ATP-dependent DNA helicase from the malaria parasite Plasmodium falciparum. als-journal.com While this study did not directly investigate Proximicin B, the methodology is highly relevant for future investigations into the potential antimalarial activity of proximicin analogues.

In silico Approaches for Compound Design

In silico methods encompass a wide range of computational techniques used in drug design and discovery. These approaches go beyond simple docking simulations to include the prediction of various pharmacokinetic and pharmacodynamic properties, aiding in the design of compounds with improved drug-like characteristics.

For the proximicins, in silico tools like the SwissADME web server have been used to predict their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netipsintelligentsia.com These predictions suggest that all three proximicins (A, B, and C) adhere to Lipinski's rule of five, a set of guidelines used to evaluate the druglikeness of a chemical compound. researchgate.netipsintelligentsia.com They were also predicted to have a good bioavailability score of 0.55 and no major structural alerts for toxicity. researchgate.netipsintelligentsia.com

However, the in silico analysis also highlighted some potential liabilities. For instance, Proximicin B and C were predicted to be substrates of P-glycoprotein (P-gp), a transporter protein that can pump drugs out of cells, potentially leading to multidrug resistance. ipsintelligentsia.com Furthermore, Proximicin B was predicted to inhibit some cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. ipsintelligentsia.com These in silico predictions provide valuable insights for the rational design of new proximicin analogues with improved ADME profiles. For example, medicinal chemists could focus on modifications that reduce P-gp substrate activity or minimize CYP inhibition, thereby enhancing the therapeutic potential of this class of compounds.

Advanced Research Methodologies and Future Research Trajectories

Methodological Advancements in Proximicin B Research

Progress in understanding and utilizing Proximicin B relies heavily on the continuous refinement of research methodologies. From achieving viable production scales to precisely characterizing its structure and biosynthetic origins, these advancements are fundamental to unlocking its full potential.

The complex structure of Proximicin B presents significant challenges to its chemical synthesis. Early research focused on achieving the total synthesis of the proximicin family, including Proximicin B. nih.govacs.orgh1.co A key breakthrough in this area has been the development of a quick and efficient synthetic strategy. nih.gov This approach centers on the synthesis of the characteristic building block of the molecule, methyl 4-Boc-aminofuran-2-carboxylate, which was prepared in three steps with good yield through an optimized copper-catalyzed amidation method. nih.gov Such efficient and optimized routes are critical first steps toward enabling the scalable production necessary for extensive biological evaluation and preclinical development. The ability to produce Proximicin B and its analogues synthetically allows researchers to bypass the limitations of fermentation and provides access to material for further investigation. nih.gov

The precise structural elucidation and conformational analysis of Proximicin B have been made possible through the application of a suite of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-visible spectroscopy was instrumental in the initial isolation and detection of the proximicin family from culture extracts. researchgate.net

For detailed structural determination, researchers have relied on more powerful methods. The complex architecture of the molecule was pieced together using a combination of mass spectrometry and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Further insights into the molecule's three-dimensional shape were gained from X-ray analysis of a protected dipeptide derivative, which revealed a stretched conformation. nih.gov This finding is significant because it contrasts with the curved, sickle-shaped conformation of structurally related DNA-binding agents like netropsin (B1678217) and distamycin, suggesting a different mechanism of action for the proximicins. nih.gov These experimental findings have been supported by Density Functional Theory (DFT) calculations, which confirmed that the most stable conformers of proximicins are linear. nih.gov

Table 1: Spectroscopic and Analytical Techniques in Proximicin B Research
TechniqueApplication in Proximicin B ResearchInformation Yielded
High-Performance Liquid Chromatography (HPLC)Isolation and purification from fermentation brothSeparation of Proximicins A, B, and C; Purity assessment
UV-Visible SpectroscopyDetection and initial characterizationIdentification of chromophores; Quantitation
Mass Spectrometry (MS)Structural elucidationMolecular weight determination; Fragmentation patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy (2D)Detailed structural determinationConnectivity of atoms; Stereochemistry
X-ray CrystallographyConformational analysis of derivativesThree-dimensional molecular structure; Bond lengths and angles
Density Functional Theory (DFT) CalculationsTheoretical conformational analysisPrediction of stable conformers; Energetic profiling

Understanding how Proximicin B is naturally produced is crucial for enhancing its yield and for bioengineering novel derivatives. Genomic approaches have been central to this effort. The complete genome of the producing marine actinomycete Verrucosispora maris AB-18-032 was sequenced to identify the genetic machinery responsible for synthesizing proximicins. nih.govnih.govkorea.ac.kr Through genome mining, a putative proximicin biosynthetic (ppb) gene cluster was identified. ncl.ac.uk This cluster was found to contain genes encoding for non-ribosomal peptide synthetases (NRPS), the enzymatic assembly lines responsible for constructing the molecule. ncl.ac.ukmdpi.com

Following the identification of the gene cluster, post-genomic studies have focused on characterizing the function of the individual enzymes. Research has involved elucidating the role of the four adenylation (A)-domains within the NRPS system, which are responsible for selecting the specific building blocks to be incorporated into the final structure. ncl.ac.uk These combined genomic and post-genomic investigations are essential for confirming the biosynthetic pathway and provide a roadmap for manipulating the enzymatic machinery to potentially create novel, structurally diverse proximicin analogues. ncl.ac.uk

Emerging Research Areas

The foundation laid by these methodological advancements has opened up new avenues of investigation. Current and future research is expanding to explore new biological sources of proximicins and to design sophisticated methods for their targeted application.

Proximicins were originally discovered in marine actinomycetes isolated from geographically separate and diverse deep-sea habitats. mdpi.com The compounds are produced by Verrucosispora strain MG-37, isolated from sediments in the Raune Fjord, Norway, and Verrucosispora maris strain AB-18-032, found in the Sea of Japan. researchgate.netnih.govnih.gov This discovery highlights that marine environments, particularly those with unique ecological pressures, are a promising frontier for discovering novel microorganisms that produce bioactive compounds. mdpi.com The exploration of such habitats is a key strategy for identifying new strains, potentially with higher production yields or the ability to synthesize novel variants of the proximicin family. researchgate.net The continued bioprospecting of marine actinomycetes is therefore a critical area of research for expanding the chemical diversity of natural products available for drug discovery. nih.gov

Table 2: Known Proximicin-Producing Organisms
OrganismHabitat/SourceProximicins Produced
Verrucosispora sp. strain MG-37Marine sediment (Raune Fjord, Norway)Proximicin A, B, C
Verrucosispora maris AB-18-032Deep marine sediment (Sea of Japan)Proximicin A

A major challenge for many potent natural products is delivering them specifically to cancer cells while minimizing exposure to healthy tissues. To address this, research is moving towards the development of targeted drug delivery systems (TDDS). nih.govacs.orgnih.gov While this area is still nascent for Proximicin B, a pioneering study has explored a pH-responsive system using its close analogue, Proximicin A. mdpi.com In this work, a conjugate was created by linking the Proximicin A peptide to a carbon dot (CD), a type of nanoparticle. mdpi.com This CD@Proximicin-A system was designed to be stable at the neutral pH of healthy tissue but to release its anticancer payload in the acidic microenvironment characteristic of tumors. mdpi.com

Carbon dots are attractive carriers due to their biocompatibility, low toxicity, and excellent fluorescence properties, which also allow for bioimaging. mdpi.comresearchgate.netspringernature.com The development of such intelligent delivery systems, including carbon dot-peptide conjugates, liposomes, and other nanoparticles, represents a crucial future trajectory for Proximicin B research. researchgate.netmdpi.com By ensuring the compound reaches its intended target with high precision, these systems could significantly enhance its therapeutic potential.

Table of Mentioned Compounds

Compound Name
Proximicin A
Proximicin B
Proximicin C
methyl 4-Boc-aminofuran-2-carboxylate
Netropsin
Distamycin
Abyssomicin C

Future Directions and Identified Research Gaps

Despite the promising bioactivity of Proximicin B, several research gaps hinder its clinical development. Future research efforts are strategically focused on addressing these limitations to unlock the full therapeutic potential of this marine-derived compound.

The precise molecular targets of Proximicin B remain largely uncharacterized, representing a significant knowledge gap. While initial studies have shown that proximicins can induce apoptosis in cancer cell lines and upregulate p53 and the cyclin-dependent kinase inhibitor p21, the direct molecular interactions driving these effects are not fully understood. nih.govnih.gov Unlike structurally similar pyrrolamidine antibiotics such as netropsin and distamycin, which bind to the minor groove of DNA, proximicins are reported to not bind to DNA, suggesting a different mechanism of action. researchgate.net

Future research will need to employ a range of advanced methodologies to identify and validate the molecular targets of Proximicin B. These approaches may include:

Affinity Chromatography and Mass Spectrometry: This technique can be used to isolate and identify proteins that directly bind to Proximicin B.

Computational Modeling and Molecular Docking: In silico studies can predict potential binding sites on various protein targets.

Genetic and Genomic Approaches: Techniques such as CRISPR-Cas9 screening can help identify genes that are essential for the cytotoxic activity of Proximicin B, thereby revealing its molecular targets.

A comprehensive understanding of its molecular targets is crucial for predicting its efficacy, identifying potential mechanisms of resistance, and guiding the development of more potent and selective derivatives.

The synthesis of Proximicin B and its analogs presents a viable strategy to overcome the limitations of the natural product and to develop derivatives with improved therapeutic properties. nih.govrsc.org The challenging and low-yielding synthesis of the di-furan scaffold of proximicins has hampered extensive structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

Key areas for the design and development of Proximicin B derivatives include:

Modification of the Furan (B31954) Rings: Replacing the di-furan unit with more easily synthesizable bioisosteres, such as benzofuran (B130515), has shown promise in creating analogs with enhanced antiproliferative activity against glioblastoma cells. rsc.org

Alterations to the Side Chains: Modifying the terminal groups of the molecule can influence its solubility, cell permeability, and target-binding affinity.

The table below summarizes some of the synthetic analogs of Proximicin B and their reported biological activities:

DerivativeModificationKey Findings
Benzofuran AnalogsReplacement of the di-furan scaffold with a benzofuran moiety.Exhibited higher antiproliferative activity against human UG-87 glioblastoma cells compared to the parent compound and temozolomide (B1682018). rsc.org

Future efforts in this area will focus on generating a diverse library of Proximicin B derivatives and screening them for enhanced potency, selectivity, and pharmacokinetic properties.

The limited availability of Proximicin B from its natural source, the marine actinomycete Verrucosispora, poses a significant challenge for conducting extensive preclinical studies. nih.govresearchgate.net Developing a scalable and efficient production method is therefore a critical step towards its clinical translation.

Current and future strategies for the scalable production of Proximicin B include:

Total Synthesis: While the total synthesis of proximicins has been achieved, the current methods are not yet optimized for large-scale production. nih.gov Further research is needed to develop more efficient and cost-effective synthetic routes.

Fermentation Optimization: Optimizing the culture conditions of the producing microorganism, Verrucosispora sp., could lead to increased yields of the natural product.

Synthetic Biology Approaches: Engineering a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, to produce Proximicin B could provide a more sustainable and scalable production platform.

Successfully scaling up the production of Proximicin B will be essential to provide sufficient material for in-depth preclinical evaluation, including toxicology studies and in vivo efficacy models.

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